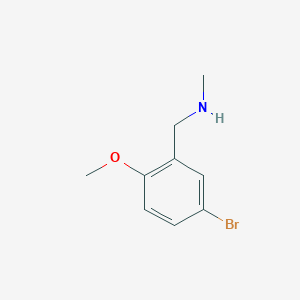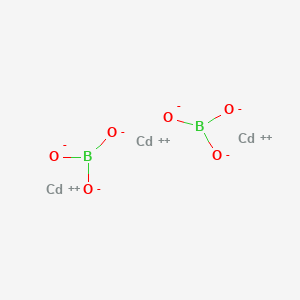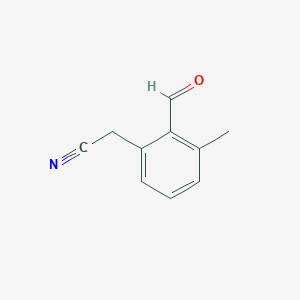
(2-Formyl-3-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-3-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone and is often used as a precursor for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile is not well understood. However, it is known that this compound can form covalent bonds with proteins and enzymes, which can affect their activity. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to interact with DNA and RNA, although the exact mechanism of this interaction is still under investigation.
Effets Biochimiques Et Physiologiques
(2-Formyl-3-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to have antioxidant properties, which can protect against oxidative stress. However, the physiological effects of (2-Formyl-3-methylphenyl)acetonitrile are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Formyl-3-methylphenyl)acetonitrile has several advantages for lab experiments. This compound is readily available and relatively inexpensive, making it a popular choice for organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to be stable under a variety of conditions, which makes it a useful reagent in biochemical and biophysical studies. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile include its toxicity and potential for covalent binding to proteins and enzymes, which can affect their activity.
Orientations Futures
There are several future directions for research involving (2-Formyl-3-methylphenyl)acetonitrile. One area of research is the development of new synthetic methods for (2-Formyl-3-methylphenyl)acetonitrile, which can improve the efficiency and yield of the synthesis process. Additionally, further research is needed to understand the mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile and its physiological effects. Finally, (2-Formyl-3-methylphenyl)acetonitrile has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, (2-Formyl-3-methylphenyl)acetonitrile is a unique chemical compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its availability and stability. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile, including its toxicity and potential for covalent binding, must be taken into account. Further research is needed to understand the mechanism of action and physiological effects of (2-Formyl-3-methylphenyl)acetonitrile, as well as its potential applications in drug development.
Méthodes De Synthèse
The synthesis of (2-Formyl-3-methylphenyl)acetonitrile can be achieved through a variety of methods. One common method is the reaction between acetophenone and hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction between acetophenone and potassium cyanide in the presence of ammonium chloride. Both methods have been widely used in the synthesis of (2-Formyl-3-methylphenyl)acetonitrile.
Applications De Recherche Scientifique
(2-Formyl-3-methylphenyl)acetonitrile has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of other organic compounds, including fluorescent dyes and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been used in biochemical and biophysical studies, including protein and enzyme studies.
Propriétés
Numéro CAS |
136262-99-2 |
|---|---|
Nom du produit |
(2-Formyl-3-methylphenyl)acetonitrile |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(2-formyl-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3 |
Clé InChI |
FKAWFPWFDGUCSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
SMILES canonique |
CC1=C(C(=CC=C1)CC#N)C=O |
Synonymes |
Benzeneacetonitrile, 2-formyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




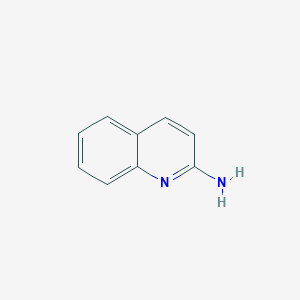
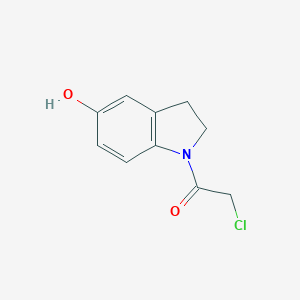
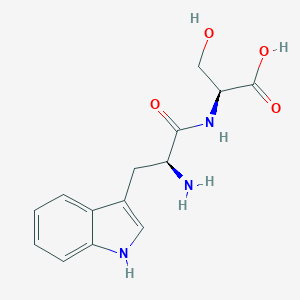
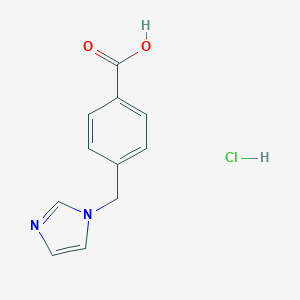
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
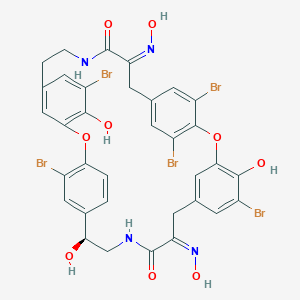

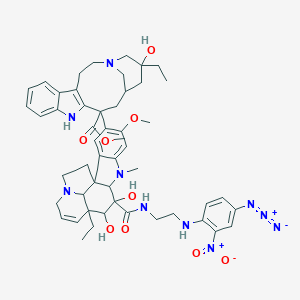
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
